
2-Bromo-2,3-dichloro-1,1,1,4,4,4-hexafluorobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-2,3-dichloro-1,1,1,4,4,4-hexafluorobutane is an organohalogen compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a butane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2,3-dichloro-1,1,1,4,4,4-hexafluorobutane typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound such as 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane is treated with a brominating agent like bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a moderate level to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced separation techniques, such as distillation and crystallization, can further enhance the purity and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-2,3-dichloro-1,1,1,4,4,4-hexafluorobutane can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes or alkynes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield alcohols or amines, while elimination reactions can produce alkenes or alkynes.
Aplicaciones Científicas De Investigación
2-Bromo-2,3-dichloro-1,1,1,4,4,4-hexafluorobutane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique halogen content.
Environmental Studies: Researchers study its behavior and degradation in the environment to understand the impact of halogenated compounds on ecosystems.
Mecanismo De Acción
The mechanism of action of 2-Bromo-2,3-dichloro-1,1,1,4,4,4-hexafluorobutane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with nucleophilic sites in biological molecules, such as proteins and nucleic acids, leading to modifications in their structure and function.
Pathways Involved: The compound can participate in halogenation and dehalogenation pathways, affecting cellular processes and metabolic activities.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1,1,1,4,4,4-hexafluorobutane: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.
2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane: Lacks the bromine atom, which affects its reactivity and applications.
1-Bromo-2,3-dichlorobutane: Contains fewer fluorine atoms, resulting in different chemical properties and uses.
Uniqueness
2-Bromo-2,3-dichloro-1,1,1,4,4,4-hexafluorobutane is unique due to its combination of bromine, chlorine, and fluorine atoms, which impart distinct reactivity and stability. This makes it valuable for specific applications in organic synthesis and material science.
Propiedades
Número CAS |
63573-65-9 |
|---|---|
Fórmula molecular |
C4HBrCl2F6 |
Peso molecular |
313.85 g/mol |
Nombre IUPAC |
2-bromo-2,3-dichloro-1,1,1,4,4,4-hexafluorobutane |
InChI |
InChI=1S/C4HBrCl2F6/c5-2(7,4(11,12)13)1(6)3(8,9)10/h1H |
Clave InChI |
PASXIZQRTWIJDO-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(F)(F)F)(Cl)Br)(C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromo-4-[2-(4-decylphenyl)ethenyl]benzene](/img/structure/B14509931.png)

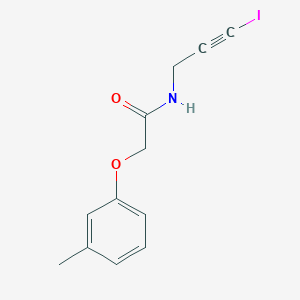
![Propyl 4-[(2-amino-2-oxo-1-phenylethyl)amino]benzoate](/img/structure/B14509953.png)
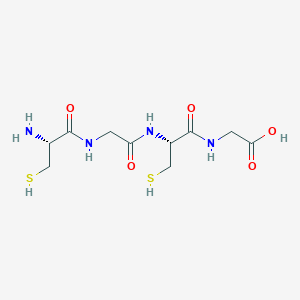

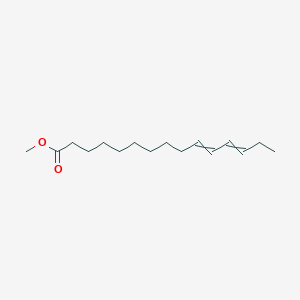
![Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane](/img/structure/B14509987.png)
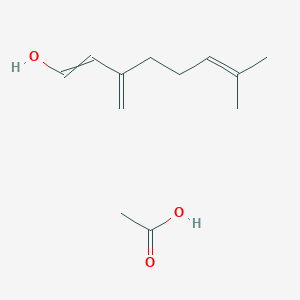
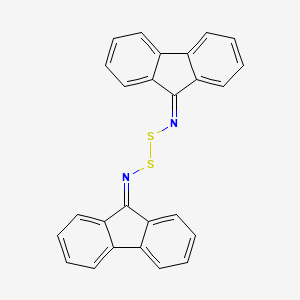
![4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane](/img/structure/B14510005.png)
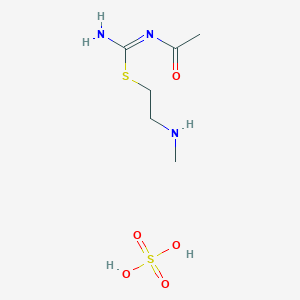
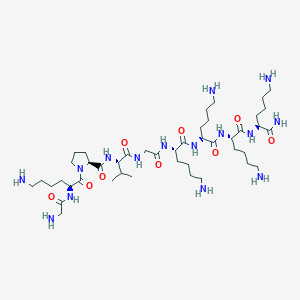
![1-Methyl-4-oxo-1,4-dihydropyrido[3,2-a]indolizine-3-carboxylic acid](/img/structure/B14510031.png)
